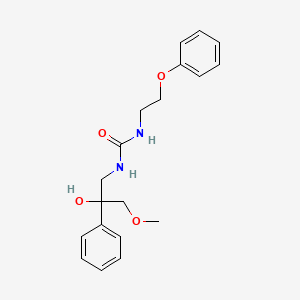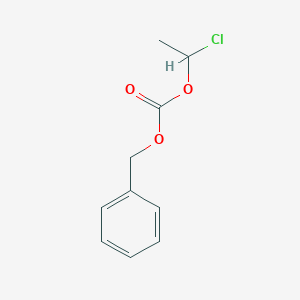
Benzyl 1-chloroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-chloroethyl carbonate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of chloroformic acid and is characterized by the presence of a benzyl group attached to a 1-chloroethyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 1-chloroethyl carbonate can be synthesized through the reaction of benzyl alcohol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OCOCl} + \text{HCl} ] Phosgene is used in excess to minimize the production of the carbonate byproduct. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent safety measures due to the hazardous nature of phosgene. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 1-chloroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines to form carbamates. [ \text{PhCH}_2\text{OCOCl} + \text{H}_2\text{NR} \rightarrow \text{PhCH}_2\text{OCO-NHR} + \text{HCl} ]
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyl alcohol and carbon dioxide. [ \text{PhCH}_2\text{OCOCl} + \text{H}_2\text{O} \rightarrow \text{PhCH}_2\text{OH} + \text{CO}_2 + \text{HCl} ]
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form carbamates.
Water: Used in hydrolysis reactions to break down the compound.
Major Products Formed:
Carbamates: Formed through nucleophilic substitution with amines.
Benzyl Alcohol: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-chloroethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis.
Pharmaceuticals: The compound is employed in the synthesis of various pharmaceutical intermediates.
Polymer Chemistry: It is used in the preparation of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of benzyl 1-chloroethyl carbonate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of carbamates or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Benzyl Chloroformate: Similar in structure but lacks the 1-chloroethyl group.
Ethyl Chloroformate: Contains an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 1-chloroethyl carbonate is unique due to the presence of both a benzyl group and a 1-chloroethyl carbonate moiety, which imparts distinct reactivity and properties compared to other chloroformates.
Eigenschaften
IUPAC Name |
benzyl 1-chloroethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-8(11)14-10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWKDMLCIQLGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OCC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
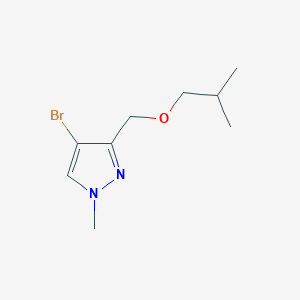

![2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2536391.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2536392.png)
![2-{4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2536393.png)

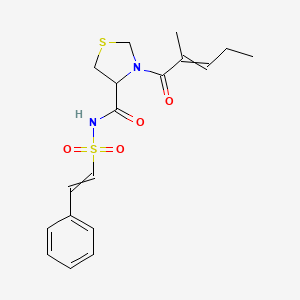
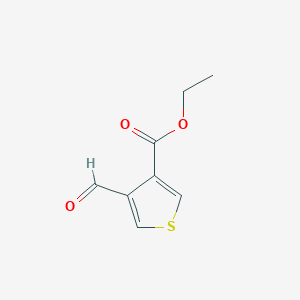
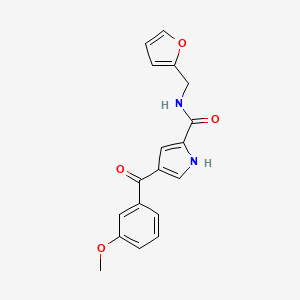


![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)
![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)
